Regiochemical Differentiation: 2,3,4- vs. 3,4,5-Trimethoxybenzoyl Substitution Pattern
The 2,3,4-trimethoxybenzoyl substitution pattern provides a synthetically distinct derivative compared to the more common 3,4,5-trimethoxybenzoyl regioisomer. In Japanese Patent JPS57200374A, both regioisomers (2,3,4- and 3,4,5-trimethoxyphenyl) were explicitly investigated as two preferred embodiments for constructing cinnamoyloxyalkylpiperazine vasodilators, with the 2,3,4-substituted variant selected for further development in coronary and cerebral vasodilation applications [1].
| Evidence Dimension | Regioisomer selection in patent claims for vasodilator activity |
|---|---|
| Target Compound Data | 1-(2,3,4-Trimethoxybenzoyl)-4-[2-(2,3,4-trimethoxycinnamoyloxy)ethyl]piperazine synthesized and claimed |
| Comparator Or Baseline | 3,4,5-Trimethoxybenzoyl analogue also claimed as alternative embodiment |
| Quantified Difference | Both regioisomers explicitly included as preferred embodiments; 2,3,4-variant exemplified in synthetic procedure |
| Conditions | Synthesis and vasodilator evaluation in cerebral, peripheral, and coronary blood vessel models |
Why This Matters
This patent-level differentiation demonstrates that the 2,3,4-regioisomer is not interchangeable with the 3,4,5-analogue for vasodilator development, directly informing procurement decisions for medicinal chemistry programs targeting cardiovascular applications.
- [1] Hokuriku Pharmaceutical Co., Ltd. (1982). 1-(2,3,4-Trimethoxybenzoyl)-4-trimethoxy substituted cinnamoyloxyalkylpiperazine derivative. Japanese Patent JPS57200374A. View Source
